BX-513 hydrochloride

CCR1 antagonist binding affinity Ki value

Researchers requiring definitive CCR1 blockade often face off-target confounding from less selective antagonists, compromising data reproducibility in inflammatory and viral pathogenesis models. BX-513 hydrochloride solves this with sub-nanomolar affinity and a unique dual-target profile. • Ki = 0.04 nM at CCR1 with >250-fold selectivity over CCR5, CXCR2, and CXCR4, enabling unambiguous target attribution in PBMC, monocyte, and macrophage assays. • Full inverse agonist at HCMV-encoded US28 (IC50 = 4.9 μM), a property absent in BX471, CP-481715, and MLN-3897 - essential for concurrent host-inflammatory and viral-pathogenesis studies. • Supplied with rigorous analytical documentation; trusted as a reference standard for radioligand binding, calcium flux, and chemotaxis screening campaigns.

Molecular Formula C28H30Cl2N2O
Molecular Weight 481.461
CAS No. 1216540-18-9
Cat. No. B560247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBX-513 hydrochloride
CAS1216540-18-9
SynonymsAlternative Name: VUF 2274
Molecular FormulaC28H30Cl2N2O
Molecular Weight481.461
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H
InChIKeySSZWNUGWOGONQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BX 513 Hydrochloride for CCR1 Antagonism and US28 Modulation


5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile hydrochloride (CAS: 1216540-18-9), also known as BX 513 hydrochloride and VUF 2274 hydrochloride, is a small-molecule non-peptide chemokine receptor antagonist belonging to the diphenylpentanenitrile class . It is characterized primarily as a highly selective antagonist of the human CC chemokine receptor 1 (CCR1) and additionally as a full inverse agonist at the human cytomegalovirus (HCMV)-encoded chemokine receptor US28 [1]. Its core application lies in probing inflammatory signaling and viral pathogenesis pathways, with procurement driven by its unique dual-target profile and exceptional selectivity over related chemokine receptors [1].

CCR1 pathway inhibition study fit with reported isoform-selectivity assay context.
Tool compound for inflammatory signaling research
Dual-target research probe for HCMV US28 inverse agonism and host CCR1 antagonism.
Unique viral-host signaling interrogation
Non-peptide chemokine receptor tool compound with reported selectivity context for complex biological matrices.
Diphenylpentanenitrile class research probe

Why Generic CCR1 Antagonists Cannot Replace BX 513 Hydrochloride


Generic substitution of 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile hydrochloride with alternative CCR1 antagonists such as BX471, CP-481715, or MLN-3897 is not scientifically justifiable due to a trifurcated differentiation profile. Firstly, its Ki for CCR1 (0.04 nM) is one to two orders of magnitude lower than that of its closest analogs, conferring a potency advantage that cannot be replicated without altering experimental concentration-response relationships . Secondly, the compound exhibits a unique dual-target pharmacology as a full inverse agonist at the HCMV US28 receptor (IC50 = 4.9 μM), a property absent in other CCR1 antagonists and essential for viral pathogenesis studies [1]. Thirdly, its >250-fold selectivity window over CCR5, CXCR2, and CXCR4 (all Ki >10 nM) exceeds that of many in-class comparators, minimizing off-target confounding in complex biological systems [2]. Substituting with a less selective or less potent analog risks experimental failure, irreproducible data, and wasted procurement resources.

BX 513 HCl
Reported CCR1 binding affinity context may not transfer across assay platforms.
US28 inverse agonism is a unique dual pharmacology absent in generic CCR1 antagonists.
Selectivity profile over CCR5, CXCR2, CXCR4 is a reported class-level inference; pan-chemokine receptor profile may shift isoform interpretation.
BX471, CP-481715, MLN-3897
Concentration-response relationships may shift; direct substitution can alter assay sensitivity context.
Lack US28 inverse agonism; viral pathogenesis model endpoints may differ.
Off-target kinase context may require review in complex biological systems; selectivity window context may differ.

Quantitative Comparison of BX 513 vs. Key CCR1 Antagonists


CCR1 Binding Affinity vs. BX471 and CP-481715

BX 513 hydrochloride (target compound) exhibits a sub-nanomolar Ki of 0.04 nM for the human CCR1 receptor, as determined by radioligand binding displacement using [125I]-MIP-1α on membranes from human embryonic kidney (HEK) 293 cells expressing recombinant human CCR1 . This binding affinity is 25-fold higher than that of BX471, a widely used reference CCR1 antagonist, which displays a Ki of 1 nM for CCR1 under comparable assay conditions [1]. It is also 230-fold higher than that of CP-481715, which has a reported Kd of 9.2 nM for CCR1 .

CCR1 Binding Affinity
Cross-study comparable
Ki = 0.04 nM vs BX471 (1 nM) and CP-481715 (Kd 9.2 nM)
Reported higher target engagement context; supports CCR1 pathway-response studies.
Radioligand binding on HEK293 membranes; cross-study interpretation.
CCR1 antagonist binding affinity Ki value BX471 CP-481715

Dual-Target US28 Inverse Agonism

BX 513 hydrochloride is a full inverse agonist at the HCMV-encoded US28 receptor, with an IC50 of 4.9 μM for inhibiting basal constitutive signaling, as measured by [35S]GTPγS binding and cAMP accumulation assays in US28-transfected COS-7 cells [1]. In contrast, the reference CCR1 antagonist BX471 does not exhibit any inverse agonist activity at US28, nor do CP-481715 or MLN-3897, making BX 513 the sole CCR1 antagonist with this functional property [2].

US28 Inverse Agonism
Class-level inference
IC50 = 4.9 μM (full inverse agonist) vs BX471, CP-481715, MLN-3897 (no activity)
Unique dual pharmacology supports HCMV viral-host signaling assay context.
[35S]GTPγS and cAMP assays in US28-transfected COS-7 cells.
US28 inverse agonist HCMV viral chemokine receptor dual pharmacology

CCR1 Selectivity Over CP-481715 and MLN-3897

BX 513 hydrochloride demonstrates a selectivity window exceeding 250-fold for CCR1 over the closely related chemokine receptors CCR5, CXCR2, and CXCR4, each with a Ki >10 nM . This selectivity profile is superior to that of CP-481715, which exhibits >100-fold selectivity for CCR1 over a panel of GPCRs , and to MLN-3897, which has a Ki of 2.3 nM for CCR1 but also displays significant activity at other receptors . The >250-fold window minimizes the likelihood of confounding off-target effects in assays involving peripheral blood mononuclear cells (PBMCs) or other primary cell types expressing multiple chemokine receptors.

CCR1 Selectivity
Data to verify
>250-fold over CCR5, CXCR2, CXCR4 (Ki >10 nM) vs CP-481715 (>100-fold) and MLN-3897
Reported broader selectivity context; supports isoform-preference assay interpretation.
Radioligand displacement on recombinant receptors; source-specific review.
CCR1 selectivity CCR5 CXCR2 CXCR4 off-target

Functional Antagonism in Human PBMCs vs. CP-481715

In functional assays using primary human peripheral blood mononuclear cells (PBMCs), BX 513 hydrochloride inhibits MIP-1α-induced intracellular calcium mobilization with an IC50 of 2.5 μM . This cellular potency is more than 29-fold greater than that of CP-481715, which has a reported IC50 of 74 nM in a similar assay format, but requires consideration of the different experimental conditions . The lower IC50 of BX 513 enables robust functional blockade at concentrations that maintain target selectivity, avoiding potential cytotoxicity associated with higher compound concentrations.

PBMC Functional Blockade
Cross-study comparable
IC50 = 2.5 μM vs CP-481715 (IC50 = 74 nM)
Reported functional antagonism context in primary cells; supports cellular signaling endpoint review.
MIP-1α-induced calcium flux in human PBMCs; data to verify.
CCR1 functional antagonism primary cells PBMC IC50

Key Applications of BX 513 Hydrochloride


CCR1 Pharmacology in Primary Immune Cells

BX 513 hydrochloride is the preferred reagent for dissecting CCR1-specific signaling in primary human PBMCs, monocytes, or macrophages due to its 0.04 nM Ki and >250-fold selectivity over CCR5, CXCR2, and CXCR4. Researchers can confidently attribute observed effects on chemotaxis, calcium flux, or cytokine release to CCR1 antagonism without confounding off-target activity . This is particularly critical for studies of rheumatoid arthritis, multiple sclerosis, or other inflammatory diseases where multiple chemokine receptors are co-expressed [1].

CCR1 and US28 Dual Targeting in HCMV Models

For studies investigating the interplay between host inflammation and viral pathogenesis, BX 513 hydrochloride uniquely enables concurrent CCR1 blockade and US28 inverse agonism in a single compound. Its IC50 of 4.9 μM for US28 inverse agonism allows for dose-response analysis of viral receptor constitutive activity while simultaneously suppressing CCR1-driven leukocyte migration . This dual activity is absent in all other CCR1 antagonists, making BX 513 indispensable for HCMV research programs focused on US28 as a therapeutic target [1].

HTS Assay Validation Reference Standard

The sub-nanomolar affinity (Ki = 0.04 nM) and well-characterized selectivity profile of BX 513 hydrochloride establish it as an ideal positive control and reference standard for validating new CCR1 antagonist screening assays. Its robust signal window in radioligand binding, calcium mobilization, and chemotaxis assays provides a reliable benchmark for comparing the potency and selectivity of novel compounds . The availability of detailed technical data from multiple reputable vendors ensures inter-laboratory reproducibility [1].

Phenotypic Screening Library for Immunology and Virology

Given its dual-target pharmacology and exceptional selectivity, BX 513 hydrochloride is a high-value addition to focused compound libraries intended for phenotypic screening in immunology (e.g., leukocyte trafficking, cytokine storm) or virology (e.g., HCMV latency and reactivation). Its inclusion increases the likelihood of identifying hits relevant to CCR1-mediated inflammation or US28-dependent viral processes, which may be missed by libraries containing only single-target CCR1 antagonists . The compound is already offered as part of the Tocriscreen Antiviral Library, underscoring its recognized utility in this context [1].

Application
Selection Property
Validation Focus
CCR1 Signaling in Immune Cells
Isoform-selectivity assay context
Chemotaxis, calcium flux, cytokine release endpoint review in inflammatory disease models
HCMV Host-Viral Interaction Studies
Dual-target pharmacology context
US28 constitutive activity and CCR1-driven leukocyte migration model-response interpretation
HTS Assay Validation
Comparator assay-response context
Radioligand binding, calcium mobilization, and chemotaxis assay benchmarking
Immunology/Virology Phenotypic Screening
Pathway-response study fit
Leukocyte trafficking and HCMV latency/reactivation model-response endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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